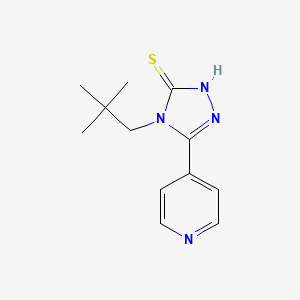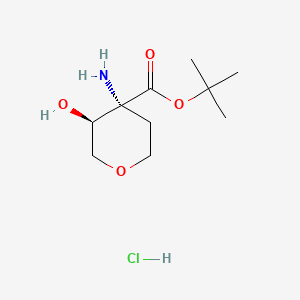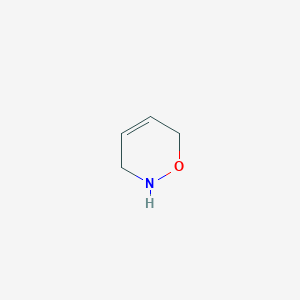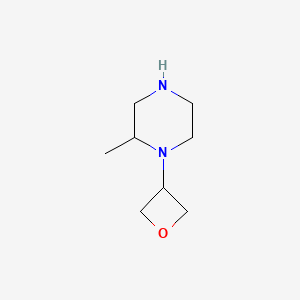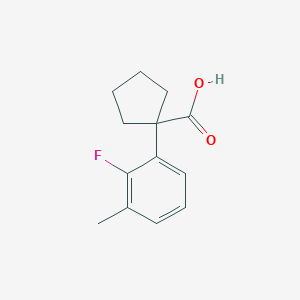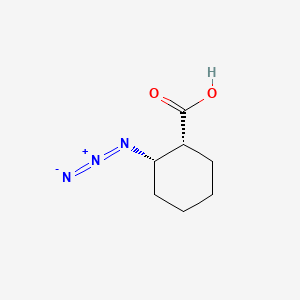
rac-(1R,2S)-2-azidocyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2S)-2-azidocyclohexane-1-carboxylic acid is a chiral compound with significant interest in organic chemistry due to its unique structural features and potential applications. The compound consists of a cyclohexane ring substituted with an azido group and a carboxylic acid group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-azidocyclohexane-1-carboxylic acid typically involves the azidation of a suitable cyclohexane derivative. One common method is the nucleophilic substitution reaction where a halogenated cyclohexane is treated with sodium azide (NaN₃) under appropriate conditions to introduce the azido group. The carboxylic acid functionality can be introduced through oxidation reactions or by starting with a cyclohexane derivative that already contains the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S)-2-azidocyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other nitrogen-containing functional groups.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.
Substitution: The azido group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Sodium azide (NaN₃) is a typical reagent for introducing the azido group.
Major Products
The major products formed from these reactions include amines, nitro compounds, and various substituted cyclohexane derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
rac-(1R,2S)-2-azidocyclohexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and protein modifications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which rac-(1R,2S)-2-azidocyclohexane-1-carboxylic acid exerts its effects involves the reactivity of the azido group. The azido group can participate in click chemistry reactions, forming stable triazole rings through cycloaddition with alkynes. This reactivity makes it a valuable tool in bioconjugation and material science.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2S)-2-(Isopropoxycarbonyl)cyclohexane-1-carboxylic acid
- rac-(1R,2S)-2-(4-Methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid
- rac-(1R,2S)-2-(4-(4-Fluorophenyl)piperazine-1-carbonyl)cyclohexane-1-carboxylic acid
Uniqueness
rac-(1R,2S)-2-azidocyclohexane-1-carboxylic acid is unique due to the presence of the azido group, which imparts distinct reactivity compared to other similar compounds. This makes it particularly useful in click chemistry and other applications requiring specific functional group transformations.
Properties
Molecular Formula |
C7H11N3O2 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
(1R,2S)-2-azidocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H11N3O2/c8-10-9-6-4-2-1-3-5(6)7(11)12/h5-6H,1-4H2,(H,11,12)/t5-,6+/m1/s1 |
InChI Key |
FUKMDNCTORBUJS-RITPCOANSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)O)N=[N+]=[N-] |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


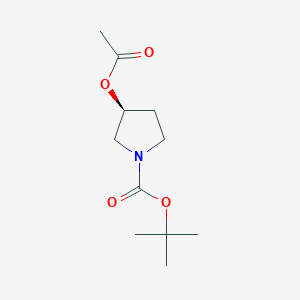
![1-[5-Bromo-2-(trifluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13481487.png)

![rac-N-[(1R,2R)-2-methylcyclohexyl]-5,6-dihydro-4H-1,3-thiazin-2-amine, trans](/img/structure/B13481499.png)
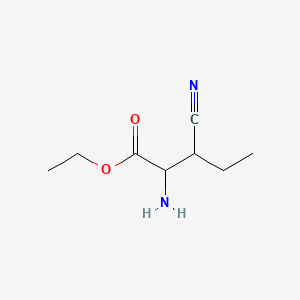
![2-[5-(2-ethylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13481525.png)

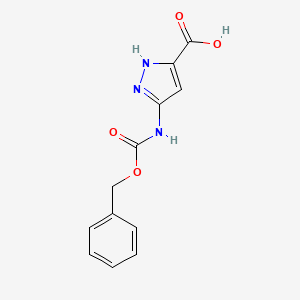
![4-Fluorobenzo[D]oxazole-2-carboxylic acid](/img/structure/B13481540.png)
